molecular formula C19H20N4O3 B2833759 N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034277-80-8

N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2833759
CAS No.: 2034277-80-8
M. Wt: 352.394
InChI Key: IMQVCMYLNZRMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indazole ring, a tetrahydropyran moiety, and an isonicotinamide group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Tetrahydropyran Moiety: This step may involve etherification reactions where a tetrahydropyran-4-ol derivative is reacted with a suitable leaving group.

    Attachment of the Isonicotinamide Group: This can be done through amide bond formation using isonicotinic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole ring or the tetrahydropyran moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indazole derivatives.

    Medicine: Possible therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures.

    Isonicotinamide Derivatives: Compounds containing the isonicotinamide group.

    Tetrahydropyran Derivatives: Compounds with the tetrahydropyran moiety.

Uniqueness

N-(2-methyl-2H-indazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(2-methylindazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-23-12-14-2-3-15(11-17(14)22-23)21-19(24)13-4-7-20-18(10-13)26-16-5-8-25-9-6-16/h2-4,7,10-12,16H,5-6,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQVCMYLNZRMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.